Palmatine

Descripción

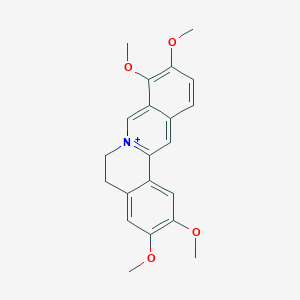

Structure

3D Structure

Propiedades

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCQEUCGKKTEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10605-02-4 (chloride), 131-04-4 (hydroxide), 4880-79-9 (iodide) | |

| Record name | Palmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048065 | |

| Record name | Palmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3486-67-7 | |

| Record name | Palmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G50C034217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Palmatine, a Protoberberine Alkaloid

Abstract: Palmatine is a naturally occurring protoberberine alkaloid found in a variety of medicinal plants, including species from the Berberis, Coptis, and Phellodendron genera.[1][2][3] For centuries, extracts containing this compound have been utilized in traditional medicine for the treatment of ailments such as jaundice, dysentery, hypertension, and inflammation.[2] Modern scientific investigation has affirmed its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[4][5] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and key signaling pathways. It also details relevant experimental protocols for its isolation, synthesis, and analysis, aiming to serve as a vital resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a quaternary isoquinoline (B145761) alkaloid characterized by a tetracyclic protoberberine core.[4] Its structure features four methoxy (B1213986) groups, which contribute to its distinct chemical properties and biological activities. The positive charge on the nitrogen atom is a key characteristic of its quaternary ammonium (B1175870) salt nature.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | [3][6][7] |

| Synonyms | Berbericinine, Palmatin, O,O-Dimethyldemethyleneberberine | [6] |

| CAS Number | 3486-67-7 | [1][6][7] |

| Molecular Formula | C₂₁H₂₂NO₄⁺ | [1][6][8] |

| Molecular Weight | 352.4 g/mol | [1][6] |

| Canonical SMILES | COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC | [1][7] |

| InChIKey | QUCQEUCGKKTEBI-UHFFFAOYSA-N | [6][7] |

Physicochemical Properties

This compound presents as a yellow, crystalline solid with a notably bitter taste.[9] Its solubility profile is critical for its extraction, formulation, and pharmacokinetic properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Yellow needle crystal | [9] |

| Melting Point | 205 °C | [9] |

| Solubility | Freely soluble in hot water; Sparingly soluble in water; Slightly soluble in ethanol (B145695) and chloroform; Almost insoluble in ether; Soluble in DMSO, Dichloromethane, Ethyl Acetate, Acetone. | [9] |

| Topological Polar Surface Area | 40.8 Ų | [6][7] |

| XLogP3 | 3.7 | [6][7] |

| Complexity | 475 | [6] |

Key Pharmacological Signaling Pathways

This compound exerts its diverse biological effects by modulating multiple cellular signaling pathways. Its mechanisms of action are primarily centered around anti-inflammatory, antioxidant, and anti-apoptotic activities.

Anti-Inflammatory and Antioxidant Pathways

A primary mechanism of this compound is the modulation of inflammation and oxidative stress. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[4][10][11] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by this compound, Nrf2 translocates to the nucleus, promoting the transcription of antioxidant enzymes like HO-1, thereby protecting cells from oxidative damage.[11] Concurrently, this compound can inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response, reducing the production of pro-inflammatory cytokines.[4]

Anticancer and Anti-Apoptotic Pathways

In oncology research, this compound has demonstrated the ability to induce apoptosis in cancer cells. One of the key mechanisms is the inhibition of the anti-apoptotic protein Bcl-2.[3] By downregulating Bcl-2, this compound shifts the cellular balance towards pro-apoptotic proteins (like Bax), leading to the activation of the caspase cascade and programmed cell death. It has also been shown to inhibit the proliferation and infiltration of cancer cells.[3]

Experimental Protocols

Detailed and reproducible methodologies are crucial for scientific advancement. This section outlines key experimental protocols related to this compound research.

Isolation of this compound from Plant Material

This protocol describes the isolation of this compound from the roots of Berberis cretica using medium pressure liquid chromatography (MPLC).[12]

-

Extraction: A methanolic extract from the plant's roots is prepared.

-

Sample Preparation: 5g of the dried methanolic extract is redissolved in 10 mL of methanol.

-

Chromatography:

-

Stationary Phase: The sample is loaded onto a column packed with Sephadex LH-20 resin.[12][13] Silica gel can also be used for initial partitioning.[12][14]

-

Mobile Phase: A polar solvent system of methanol/water (50:50 v/v) is used for elution.[12]

-

Fraction Collection: Fractions are collected sequentially.

-

-

Purity Analysis: The purity of the isolated this compound is confirmed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[12] A purity of 94.5% has been achieved with this method.[12]

Synthesis of this compound from Berberine

This compound can be synthesized from the related alkaloid, berberine. This process involves the methylation of jatrorrhizine, an intermediate derived from berberine.[15]

-

Starting Material: Berberine hydrochloride (or a related compound like jatrorrhizine).[15]

-

Reaction: The starting material is mixed with acetone, sodium carbonate (as a base), and dimethyl sulfate (B86663) (as a methylating agent).[15]

-

Temperature Control: The reaction is initially stirred at a temperature not exceeding 40°C for 2 hours, followed by a period at 70-80°C for another 2 hours.[15]

-

Workup: The reaction mixture is cooled, and the precipitate is removed. The solvent is evaporated.

-

Purification: The crude product is purified by recrystallization to yield this compound hydrochloride.[15]

-

Verification: The final product's content and purity are confirmed by HPLC.[15]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the simultaneous determination of this compound and other alkaloids.[16][17]

-

Instrumentation: A High-Performance Liquid Chromatography system equipped with a Photodiode Array (PDA) or Tandem Mass Spectrometry (MS-MS) detector.[16][17]

-

Column: A reversed-phase C18 column (e.g., Waters XTerra MS C18 or SunFire® C18, 4.6 × 250 mm, 5 μm).[16][17]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous solution (e.g., 0.1% acetic acid or 0.05% formic acid).[16][17]

-

Flow Rate: 1.0 mL/min.[16]

-

Detection:

-

Quantification: A calibration curve is generated using standard solutions of known concentrations. The lower limit of quantification (LLOQ) can reach 0.1 ng/mL in plasma samples.[17]

In Vitro Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability in response to treatment with a compound like this compound.[19][20]

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of culture medium.[21]

-

Pre-incubation: Incubate the plate for 24 hours (e.g., at 37°C, 5% CO₂).[22]

-

Treatment: Add 10 µL of various concentrations of this compound to the wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[21]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.[21][22]

-

Final Incubation: Incubate the plate for 1-4 hours to allow for the colorimetric reaction to develop.[21][22]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[20][21][22] The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound is a protoberberine alkaloid with a well-defined chemical structure and a compelling profile of biological activities. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis underscores its therapeutic potential for a range of diseases. While it holds significant promise, challenges such as optimizing its bioavailability remain. The standardized protocols for isolation, synthesis, and analysis provided herein offer a foundation for researchers and drug development professionals to further explore and harness the full potential of this multifaceted natural compound.

References

- 1. This compound | 3486-67-7 | FP65894 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. From traditional remedy to modern therapy: a comprehensive review of this compound’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C21H22NO4+ | CID 19009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SupraBank - Molecules - this compound [suprabank.org]

- 8. This compound (CHEBI:16096) [ebi.ac.uk]

- 9. This compound | 3486-67-7 [chemicalbook.com]

- 10. Frontiers | From traditional remedy to modern therapy: a comprehensive review of this compound’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]

- 11. This compound Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Isolation and Quantification of this compound from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN100999522B - Preparation process of this compound - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. Determination of this compound in canine plasma by liquid chromatography-tandem mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation and Quantification of this compound from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 20. bosterbio.com [bosterbio.com]

- 21. apexbt.com [apexbt.com]

- 22. ptglab.com [ptglab.com]

Palmatine: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of palmatine, a protoberberine alkaloid with significant therapeutic potential. The document details its primary natural sources, distribution within the plant kingdom, quantitative data on its concentration in various species, and comprehensive experimental protocols for its extraction, isolation, and quantification. Additionally, it elucidates the key signaling pathways modulated by this compound, offering a foundation for further research and drug development.

Natural Sources and Plant Distribution of this compound

This compound is a yellow isoquinoline (B145761) alkaloid found in a variety of medicinal plants across several botanical families.[1][2] Its presence is particularly prominent in the families Berberidaceae, Menispermaceae, Papaveraceae, Ranunculaceae, and Rutaceae.[1][3][4]

The primary plant sources of this compound that have been extensively studied include:

-

Phellodendron amurense (Amur Cork Tree): The bark of this tree is a major source of this compound.[5][6] It is one of the 50 fundamental herbs used in traditional Chinese medicine.[6]

-

Coptis chinensis (Chinese Goldthread): The rhizomes of this plant are rich in several isoquinoline alkaloids, including this compound.[7][8] It is another fundamental herb in traditional Chinese medicine.[7]

-

Tinospora cordifolia (Guduchi): This climbing shrub, widely used in Ayurvedic medicine, contains this compound in its stems.[9][10]

-

Corydalis yanhusuo (Yanhusuo): The tuber of this plant is a well-known therapeutic agent in traditional Chinese medicine and contains this compound among other alkaloids.[11][12]

-

Fibraurea recisa (Huangteng): The rattan stem of this plant is a known source of this compound.[13][14]

-

Berberis species (Barberry): Various species within the Berberis genus are known to contain this compound.[15][16]

This compound is also a major component of the protoberberine extract from Enantia chlorantha.[5][17]

Quantitative Content of this compound in Various Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, geographical location, and the extraction method used. The following tables summarize the quantitative data on this compound content from various studies.

Table 1: this compound Content in Various Plant Species and Parts

| Plant Species | Plant Part | This compound Content (mg/g of dry weight unless otherwise specified) | Reference |

| Phellodendron amurense | Fresh Bark | 1.25 mg/g | [5][18] |

| Phellodendron amurense | Bark | 2.53 ± 0.015 mg/g (using NADES with ultrasound-assisted extraction) | [5] |

| Fibraurea tinctoria | Stems (Methanol Extract) | 15.3983 mg/g | [6] |

| Fibraurea tinctoria | Stems (Fraction 5) | 28.5229 mg/g | [6] |

| Coptis chinensis | Rhizome | 16.7145 mg/g (using DES-based ultrasound-assisted extraction) | [7] |

| Berberis cretica | Root (Methanolic Extract) | 1.815 ± 0.21% | [19] |

Table 2: this compound Concentration in Different Organs of Berberis darwinii

| Plant Organ | This compound Concentration (µg/g) | Reference |

| Stems (Pitrufquén) | 186.93 ± 89.81 | [20] |

| Stems (Valdivia) | 165.04 ± 57.69 | [20] |

| Stems (Río Bueno) | 105.89 ± 55.02 | [20] |

| Stems (Nueva Imperial) | 50.77 ± 19.59 | [20] |

| Roots (Valdivia) | 58.69 ± 18.06 | [20] |

| Roots (Pitrufquén) | 54.19 ± 32.14 | [20] |

| Roots (Nueva Imperial) | 39.39 ± 9.08 | [20] |

| Roots (Río Bueno) | 7.84 ± 2.26 | [20] |

| Seeds (Temuco) | 100.95 ± 25.05 | [20] |

| Seeds (Pitrufquén) | 55.38 ± 24.50 | [20] |

| Seeds (Río Bueno) | 51.16 ± 22.76 | [20] |

| Seeds (Valdivia) | 34.03 ± 8.14 | [20] |

| Seeds (Nueva Imperial) | 19.90 ± 9.48 | [20] |

| Leaves (Temuco) | 9.98 ± 2.48 | [20] |

| Leaves (Río Bueno) | 9.17 ± 3.27 | [20] |

| Leaves (Nueva Imperial) | 4.79 ± 1.71 | [20] |

| Leaves (Pitrufquén) | 3.73 ± 1.39 | [20] |

| Leaves (Valdivia) | 2.89 ± 0.71 | [20] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction Protocols

Protocol 1: Solvent Extraction from Tinospora cordifolia [21]

-

Preparation of Plant Material: Dry the stems of Tinospora cordifolia under shade for 7-10 days and pulverize them using an electric grinder.

-

Soxhlet Extraction:

-

Use a solvent mixture of methanol (B129727) and acetone (B3395972) in a 70:30 ratio.

-

Perform the extraction in a Soxhlet apparatus at 40°C for 16 hours, conducting four cycles.

-

Dry the resulting residue under reduced pressure using a rotary vacuum evaporator.

-

Protocol 2: Ultrasound-Assisted Extraction from Phellodendron amurense [5]

-

Solvent System: Prepare a hydrochloric acid/methanol solvent.

-

Ultrasonication: Subject the fresh bark of Phellodendron amurense to ultrasonic extraction using the prepared solvent.

-

Yield: This method has been reported to yield 1.25 mg/g of this compound from fresh bark.[18]

Protocol 3: Deep Eutectic Solvents (DES)-Based Ultrasound-Assisted Extraction from Coptis chinensis [7]

-

DES Preparation: Construct a DES system with choline (B1196258) chloride as the hydrogen bond acceptor and phenol (B47542) as the hydrogen bond donor at a molar ratio of 1:3, with a 30% water content.

-

Extraction Parameters:

-

Use a material to liquid ratio of 1:30 (g/mL).

-

Perform ultrasonic extraction for 30 minutes at 60°C with an ultrasonic power of 200 W.

-

-

Post-extraction: Vortex the mixture and centrifuge at 3000 rpm for 5 minutes.

Isolation Protocols

Protocol 1: Column Chromatography using Silica (B1680970) Gel [6][21]

-

Sample Preparation: Partition the crude methanolic extract with chloroform (B151607) (CHCl₃) and water. Dry the CHCl₃ solution to obtain a viscous residue.

-

Column Packing: Prepare a column with silica gel.

-

Elution:

-

Load the residue onto the silica gel column.

-

Elute with a gradient of CHCl₃ and methanol (MeOH). For instance, a fraction can be eluted with CHCl₃-MeOH (10:1).

-

Collect the fractions and monitor using an appropriate analytical technique (e.g., TLC).

-

-

Purification: Subject the this compound-containing fraction to repeated silica gel column chromatography to obtain the pure compound.

-

Recrystallization: Further purify the isolated this compound by recrystallization with methanol to achieve high purity (e.g., 99%).[21]

Protocol 2: Column Chromatography using Sephadex LH-20 [19]

-

Stationary Phase: Use Sephadex LH-20 resin for the column.

-

Mobile Phase: Employ a polar solvent system, such as methanol/water (50:50 v/v).

-

Elution: Load the crude extract and elute with the mobile phase. This method is effective for separating polar alkaloids like this compound.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC Method for this compound Quantification in Fibraurea tinctoria [6]

-

HPLC System: A Waters Alliance system with an e2695 separation module and a UV-Vis 2489 detector.

-

Column: Merck LiChroCART (250 mm x 4.6 mm) with RP-C18 stationary phase.

-

Mobile Phase:

-

Solvent A: 0.1% trifluoroacetic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0–1 min, 20% B

-

1–6 min, 20–30% B

-

6–12 min, 30–40% B

-

12–12.01 min, 20% B

-

12.01–15 min, 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 346 nm.

-

Retention Time: The retention time for standard this compound chloride is approximately 15.773 minutes under these conditions.

Signaling Pathways and Experimental Workflows

This compound exerts its therapeutic effects by modulating several key signaling pathways, primarily related to its anti-inflammatory and antioxidant activities.

Signaling Pathways

a) Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the pro-inflammatory NF-κB pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound inhibits the phosphorylation and degradation of IκBα. This prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of downstream pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[15][22]

Caption: this compound inhibits the NF-κB inflammatory pathway.

b) Activation of the Nrf2/HO-1 Antioxidant Pathway

This compound combats oxidative stress by activating the Nrf2/HO-1 pathway. It promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes. This leads to the upregulation of cytoprotective enzymes like heme oxygenase-1 (HO-1), SOD, and catalase, thereby enhancing the cellular antioxidant defense mechanisms.[23][24]

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the extraction, isolation, and analysis of this compound from a plant source.

Caption: General workflow for this compound extraction and analysis.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. From traditional remedy to modern therapy: a comprehensive review of this compound’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Quantification of this compound from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effective Extraction of this compound and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry [frontiersin.org]

- 9. CORYDALIS YANHUSUO TUBER EXTRACT - Ataman Kimya [atamanchemicals.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Isolation and Quantification of this compound from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Corydalis yanhusuo - Wikipedia [en.wikipedia.org]

- 13. This compound Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Phytopharmacology and Clinical Updates of Berberis Species Against Diabetes and Other Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Berberine and this compound Distribution Across Plant Organs in Berberis darwinii: Basis for Selecting Superior-Producing Accessions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Properties and Traditional Uses of Palmatine

Abstract

Palmatine is a protoberberine isoquinoline (B145761) alkaloid found in a variety of medicinal plants, most notably from the genera Coptis, Phellodendron, and Tinospora. For centuries, it has been a cornerstone of traditional Asian medicine, employed for its therapeutic effects against jaundice, liver ailments, inflammation, and dysentery.[1][2][3][4] Modern scientific investigation has substantiated these traditional applications, revealing this compound's broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, anticancer, and metabolic regulatory properties.[5][6] This technical guide provides a comprehensive overview of this compound, detailing its ethnomedicinal background, mechanisms of action, and therapeutic potential. It synthesizes quantitative data from key studies, outlines detailed experimental protocols, and visualizes the principal signaling pathways modulated by this multifaceted alkaloid, offering a valuable resource for researchers and drug development professionals.

Introduction

Chemical Profile and Sources

This compound (IUPAC Name: 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium) is a quaternary isoquinoline alkaloid characterized by its protoberberine structure.[7] It is a major bioactive constituent in numerous medicinal plants, including Coptis chinensis (Chinese Goldthread), Phellodendron amurense (Amur Cork Tree), and Tinospora cordifolia.[1][2][7] Its presence as a primary component in these traditionally used herbs has made it a subject of extensive pharmacological research.[1][3]

Traditional and Ethnomedicinal Significance

In traditional medical systems, particularly in Asia, this compound-containing herbs have been widely used to treat a variety of conditions.[2][3] Historical texts document their application for jaundice, liver disorders, hypertension, and various inflammatory diseases such as tonsillitis, enteritis, and dysentery.[2][4][7] The Chinese Pharmacopoeia lists it as a natural antibiotic, highlighting its recognized anti-inflammatory and antibacterial properties.[2][8] Modern research has validated these uses, linking them directly to this compound's diverse pharmacological effects.[2][5]

Pharmacological Properties and Mechanisms of Action

This compound exhibits polypharmacological characteristics, acting on multiple molecular targets to exert its therapeutic effects. This multi-target approach is central to its efficacy across a range of complex diseases.[1][2]

Anti-inflammatory and Antioxidant Activity

This compound's therapeutic effects are strongly associated with its ability to modulate key pathways involved in inflammation and oxidative stress.[1][2] It effectively reduces the production of pro-inflammatory factors while simultaneously bolstering the body's antioxidant defenses.[7][9]

Signaling Pathway: Inhibition of NF-κB and NLRP3 Inflammasome

A primary mechanism for this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1][10] In inflammatory models, this compound prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][10] Furthermore, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[1][9]

Signaling Pathway: Activation of Nrf2/HO-1

This compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[1][11] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes like HO-1, SOD, and CAT, thereby enhancing cellular defense against oxidative damage.[11][12][13]

Table 1: Quantitative Data on Anti-inflammatory and Antioxidant Effects

| Model/Cell Line | Parameter Measured | Concentration | Result | Citation(s) |

| LPS-induced Raw264.7 cells | IL-6 and IL-1β secretion | 0.025–0.5 mg/mL | Dose-dependent downregulation of cytokines | [1] |

| Palmitate-induced INS-1 cells | Nitrite (B80452) accumulation | 100 µg/mL | 33.9% decrease in nitrite levels compared to palmitate-treated cells | [14] |

| Aβ25-35-induced PC12 cells | ROS, MDA, TNF-α, IL-1β, IL-6 | Not specified | Reduced levels of all markers | [11] |

| Aβ25-35-induced AD mice | ROS, MDA, TNF-α, IL-1β, IL-6 | Not specified | Reduced levels in brain tissue | [11] |

| STZ-induced diabetic rats | SOD, CAT, GSH activity | 2 mg/kg for 90 days | Increased activity of antioxidant enzymes | [15] |

Neuroprotective Effects

This compound demonstrates significant potential for treating central nervous system disorders, largely due to its ability to cross the blood-brain barrier.[1][2] Its neuroprotective actions are multifaceted, targeting oxidative stress, neuroinflammation, apoptosis, and protein aggregation associated with neurodegenerative diseases like Alzheimer's disease (AD).[1][11][16]

Signaling Pathway: Modulation of Autophagy and Apoptosis

This compound has been shown to induce autophagy, a cellular process for clearing damaged organelles and aggregated proteins, by modulating the AMPK/mTOR signaling pathway.[1] In models of AD, this compound upregulates the expression of AMPK, Beclin-1, and LC3 while suppressing mTOR, thereby enhancing autophagic clearance of neurotoxic amyloid-beta (Aβ) plaques.[1] Concurrently, it provides anti-apoptotic effects by inhibiting the pro-apoptotic Bax/Bcl-2 pathway, reducing neuronal cell death.[1][12]

Table 2: Quantitative Data on Neuroprotective Effects

| Model System | Parameter Measured | Concentration | Result | Citation(s) |

| Aβ-transgenic C. elegans | Aβ-induced paralysis | 0.1 and 0.2 mM | Significantly delayed the paralytic process | [17][18] |

| Aβ-transgenic C. elegans | ROS levels | Not specified | Reduced elevated ROS levels | [18] |

| In vitro assays | Acetylcholinesterase (AChE) activity | Not specified | Inhibitory activity demonstrated | [7][19] |

| Aβ25-35-induced PC12 cells | Cell viability | Not specified | Increased survival rate of neuronal cells | [11] |

| Aluminium chloride-induced mice | Learning and memory | 10 and 20 mg/kg | Effectively improved learning and memory | [20] |

Anticancer Activity

This compound exhibits broad-spectrum anticancer activity against various human cancer cell lines.[7] Its mechanisms include inducing cytotoxicity in tumor cells, suppressing metastasis, and inhibiting angiogenesis, while showing dose-dependent safety.[1][7]

Signaling Pathway: Inhibition of PI3K/AKT

The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and growth, and its overactivation is common in many cancers. This compound has been shown to exert its anticancer effects by inhibiting this pathway.[21] By downregulating the phosphorylation of key proteins like PI3K and AKT, this compound disrupts downstream signaling, leading to decreased cancer cell proliferation and induction of apoptosis.[21]

Table 3: Quantitative Data on Anticancer Effects

| Cell Line / Model | Parameter Measured | Concentration / Dose | Result | Citation(s) |

| Breast Cancer (MCF-7, T47D, ZR-75-1) | Cell viability (IC50) | 5.126 - 5.805 µg/mL | Dose-dependent inhibition of viability | [22][23][24] |

| 4T1 Triple-Negative Breast Cancer (Mouse Model) | Tumor volume & weight | 1, 5, 10 mg/kg | Dose-dependent reduction in tumor volume and weight; up to 66% growth inhibition | [25] |

| Canine Mammary Tumor (CMT-U27) (Xenograft Model) | Tumor volume | Not specified (21-day treatment) | Tumor volume reduced to 68.15 mm³ vs. 184.63 mm³ in control | [21] |

| Ovarian Cancer (OVCAR-4) | Apoptosis | 5.5 - 7.9 µM | Concentration-dependent induction of apoptosis | [24] |

Metabolic Regulation (Antidiabetic Effects)

This compound has demonstrated significant potential in managing metabolic diseases, particularly type 2 diabetes. It improves glucose homeostasis by enhancing insulin (B600854) signaling and promoting glucose uptake.[15][26]

Signaling Pathway: Modulation of Insulin Signaling (IRS-1/PI3K/AKT/GLUT4)

In the context of insulin resistance, this compound helps to rejuvenate the impaired insulin signaling pathway.[26][27] It upregulates the gene expression of key components including Insulin Receptor Substrate 1 (IRS-1), PI3K, and AKT2. This enhanced signaling cascade promotes the translocation of Glucose Transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake into skeletal muscle and other tissues, thereby lowering blood glucose levels.[26][27]

Table 4: Quantitative Data on Antidiabetic Effects

| Model System | Parameter Measured | Dose / Concentration | Result | Citation(s) |

| STZ-induced diabetic rats | Plasma blood glucose | 2 mg/kg for 90 days | Significant decrease in blood glucose levels | [28] |

| STZ-induced diabetic rats | Gene expression (IRS-1, PI3K, AKT2, GLUT4) | Not specified | Upregulation of all genes in the insulin signaling pathway | [26][27] |

| L6 skeletal muscle cells | PI3K gene expression | Not specified | Highest upregulation among all tested groups (including metformin (B114582) and glimepiride) | [26] |

| STZ-induced diabetic rats | Chaperone proteins (GRP78, CALR) | 2 mg/kg for 12 weeks | Down-regulated the expression of stress-related chaperone proteins | [29] |

Methodologies and Experimental Protocols

The pharmacological evaluation of this compound involves a range of standard and advanced experimental techniques, from extraction and isolation to detailed in vitro and in vivo assays.

Extraction and Isolation Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Coptis chinensis [30]

-

Preparation: Weigh 50 mg of powdered Coptis chinensis (passed through a 100-mesh sieve).

-

Solvent Addition: Add a deep eutectic solvent (DES), such as choline (B1196258) chloride/urea, at a solid-to-liquid ratio of 1:30 (g/mL).

-

Pre-treatment: Place the mixture in a 60°C water bath for 5 minutes, followed by vortexing for 5 minutes.

-

Ultrasonic Extraction: Subject the mixture to ultrasonic extraction for 30 minutes at 200 W and 60°C.

-

Separation: Vortex the sample for 1 minute and centrifuge at 3000 rpm for 5 minutes to separate the supernatant.

-

Analysis: Analyze the supernatant containing the extracted this compound using HPLC.

Protocol 2: Column Chromatography for Purification [31][32]

-

Preparation: Dissolve the crude methanolic extract in methanol (B129727) and adsorb it onto silica (B1680970) gel by drying under a rotary evaporator.

-

Column Packing: Prepare a glass column with a suitable stationary phase (e.g., Sephadex LH-20 or silica gel).

-

Loading: Transfer the silica-adsorbed extract to the top of the packed column.

-

Elution: Elute the column with a gradient of solvents. A common mobile phase for Sephadex is a methanol/water mixture (e.g., 50:50 v/v).

-

Fraction Collection: Collect fractions sequentially and monitor them using Thin Layer Chromatography (TLC) or HPLC.

-

Isolation: Combine fractions containing pure this compound and concentrate to yield the isolated compound.

In Vitro Experimental Protocols

Protocol 3: Cell Viability Assessment (MTT Assay) [19][23]

-

Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 to 100 µM). Include untreated and vehicle controls.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours to allow formazan (B1609692) crystal formation.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.

In Vivo Experimental Protocols

Protocol 4: Cancer Xenograft Mouse Model [21]

-

Cell Preparation: Culture cancer cells (e.g., CMT-U27) and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium like PBS or Matrigel.

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Induction: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank or mammary fat pad of each mouse.

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control daily or on a set schedule.

-

Monitoring: Measure tumor volume (using calipers) and body weight every few days for the duration of the study (e.g., 21-28 days).

-

Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Tissues can be used for further analysis, such as histology (H&E staining) or Western blotting to assess protein expression.

Pharmacokinetics and Toxicity

Despite its significant therapeutic potential, the clinical application of this compound is somewhat limited by its low oral bioavailability.[33] Pharmacokinetic studies show that it undergoes extensive first-pass metabolism, with glucuronidation and sulfation being the main metabolic pathways.[5][6] While generally considered safe at therapeutic doses, some studies have noted potential DNA toxicity at higher concentrations, indicating a need for careful dose optimization.[5][6]

Conclusion and Future Directions

This compound is a pharmacologically versatile natural product that bridges traditional medicine with modern therapeutic strategies.[1] Its multi-target action against key pathological pathways in inflammation, neurodegeneration, cancer, and metabolic disorders provides a strong basis for its development as a novel therapeutic agent.[1][2] Future research should focus on overcoming its pharmacokinetic limitations. The development of advanced drug delivery systems, such as nano-formulations, or structural modifications to enhance bioavailability could unlock the full clinical potential of this promising alkaloid.[2][4] Furthermore, exploring synergistic combinations with existing drugs may offer enhanced efficacy and broader therapeutic applications.[2][4]

References

- 1. From traditional remedy to modern therapy: a comprehensive review of this compound’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | From traditional remedy to modern therapy: a comprehensive review of this compound’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]

- 3. This compound: A review of pharmacological properties and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From traditional remedy to modern therapy: a comprehensive review of this compound's multi-target mechanisms and ethnopharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. This compound: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Famous this compound: Natural Antibiotic Alkaloid Benefits Company, Factory | Chenlv Herb [chenluextracts.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar Fraction of Allomyrina dichotoma Larva, in Palmitate-Induced INS-1 Cells [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. Neuroprotective Effects of this compound via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effects of this compound via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in A β-Transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. "Neuroprotective effect of isolated this compound from Tinospora cordifolia" by Kuntal Das, B. Ratna et al. [digital.car.chula.ac.th]

- 21. Anti-cancer effect of this compound through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. This compound Modulates Triple Negative Mammary Carcinoma by Regulating the Endogenous Function of P53, P21 and Mdm2. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 26. mdpi.com [mdpi.com]

- 27. Comparative Studies of this compound with Metformin and Glimepiride on the Modulation of Insulin Dependent Signaling Pathway In Vitro, In Vivo & Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benthamdirect.com [benthamdirect.com]

- 29. benthamdirect.com [benthamdirect.com]

- 30. Effective Extraction of this compound and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Isolation and Quantification of this compound from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Palmatine's Mechanism of Action in Digestive System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmatine, a protoberberine alkaloid extracted from medicinal plants such as Coptis chinensis and Phellodendron amurense, has a long history in traditional medicine for treating various inflammatory conditions and digestive ailments. Modern pharmacological research is increasingly substantiating its therapeutic potential, particularly in the context of digestive system disorders. This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's action in the gastrointestinal tract. It focuses on its efficacy in preclinical models of inflammatory bowel disease (IBD), such as ulcerative colitis (UC), and chronic atrophic gastritis. The guide details this compound's multi-target approach, which includes potent anti-inflammatory effects, restoration of the intestinal epithelial barrier, modulation of the gut microbiota, and regulation of key cellular signaling pathways. All quantitative data from referenced studies are summarized for comparative analysis, detailed experimental protocols are provided for key assays, and complex biological pathways and workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring this compound as a potential therapeutic agent for digestive diseases.

Core Mechanisms of Action in Digestive Disorders

This compound exerts its therapeutic effects in the digestive system through a multi-faceted approach, primarily revolving around its anti-inflammatory, antioxidant, and mucosa-protective properties.[1] Its key mechanisms can be categorized into three interconnected areas: restoration of intestinal barrier integrity, modulation of gut microbiota, and regulation of inflammatory signaling pathways.

Restoration of Intestinal Barrier Function

A compromised intestinal barrier is a hallmark of many digestive disorders, including IBD. This compound has been shown to significantly enhance barrier function through several mechanisms:

-

Upregulation of Tight Junction Proteins: this compound increases the expression of key tight junction proteins, such as Zonula occludens-1 (ZO-1), which are crucial for maintaining the integrity of the epithelial layer and preventing paracellular leakage of harmful luminal contents.[2]

-

Protection of Goblet Cells and Mucus Layer: It prevents the loss of goblet cells and increases the expression of mucins, which form the protective mucus barrier that lubricates the epithelium and limits direct contact with microbes.

-

Promotion of Epithelial Cell Proliferation and Survival: In vitro studies using human colonic epithelial cells (HCoEpiC) and NCM460 cells demonstrate that this compound promotes cell proliferation and inhibits apoptosis, thereby aiding in the repair of the damaged epithelium.[2]

Modulation of Gut Microbiota

Gut dysbiosis is a critical factor in the pathogenesis of IBD and other digestive ailments. This compound actively reshapes the microbial community:

-

Rebalancing Microbial Phyla: In dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models, this compound treatment increases the relative abundance of beneficial phyla like Bacteroidetes and Firmicutes while reducing the population of pro-inflammatory Proteobacteria.[1]

-

Targeting Specific Metabolic Pathways: this compound has been found to suppress tryptophan catabolism by inhibiting indoleamine 2,3-dioxygenase 1 (IDO-1), a key enzyme in the kynurenine (B1673888) pathway.[1] This action helps restore mucosal immune homeostasis. It also appears to regulate the gut microbiota-phenylalanine metabolism axis.

Regulation of Key Signaling Pathways

This compound's potent anti-inflammatory effects are mediated by its ability to modulate multiple intracellular signaling cascades.

-

Inhibition of NF-κB and NLRP3 Inflammasome: A primary mechanism is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[3] this compound inhibits the activation of the NLRP3 inflammasome, which subsequently reduces the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][4]

-

Activation of Mitophagy: this compound promotes PINK1/Parkin-dependent mitophagy, the selective removal of damaged mitochondria.[4] This process is crucial for cellular homeostasis and negatively regulates NLRP3 inflammasome activation, thus linking mitochondrial health to inflammation control.[4][5]

-

Modulation of Other Pathways: Research also points to this compound's influence on the Nrf2/HO-1 antioxidant pathway, the AMPK/mTOR pathway involved in autophagy and metabolic regulation, and the ADAM17/EGFR pathway in the context of Helicobacter pylori-induced gastritis.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound's efficacy in models of digestive disorders.

Table 1: Efficacy of this compound in DSS-Induced Colitis Animal Models

| Parameter | Animal Model | This compound Dose | Control Group (DSS only) | This compound-Treated Group | % Change | Reference |

| Disease Activity Index (DAI) | BALB/c Mice | 100 mg/kg/day | ~3.5 | ~1.5 | ↓ ~57% | [1] |

| BALB/c Mice | 100 mg/kg/day | ~8.0 | ~4.0 | ↓ ~50% | [5] | |

| Colon Length | BALB/c Mice | 100 mg/kg/day | ~6.0 cm | ~8.0 cm | ↑ ~33% | [5] |

| Rats | Not specified | Value not specified | Significant increase | - | [7] | |

| MPO Activity (U/g tissue) | BALB/c Mice | 100 mg/kg/day | ~3.0 | ~1.5 | ↓ ~50% | [5] |

Table 2: Effect of this compound on Inflammatory Cytokines and Proteins

| Marker | Model | This compound Dose | Control Group (DSS only) | This compound-Treated Group | Regulation | Reference |

| TNF-α | DSS-induced Rats | Not specified | Elevated | Significantly reduced | Down | [8] |

| DSS-induced Mice | 100 mg/kg/day | Elevated | Significantly reduced | Down | [5] | |

| IL-1β | DSS-induced Rats | Not specified | Elevated | Significantly reduced | Down | [8] |

| DSS-induced Mice | 100 mg/kg/day | Elevated | Significantly reduced | Down | [5] | |

| IL-6 | DSS-induced Rats | Not specified | Elevated | Significantly reduced | Down | [8] |

| IDO-1 Expression | DSS-induced Mice | 100 mg/kg/day | Upregulated | Significantly reduced | Down | [1] |

| ZO-1 Expression | DSS-induced Rats | Not specified | Reduced | Significantly enhanced | Up | [8] |

| NLRP3 Expression | DSS-induced Mice | 100 mg/kg/day | Upregulated | Significantly reduced | Down | [5] |

| PINK1 Expression | DSS-induced Mice | 100 mg/kg/day | Downregulated | Significantly enhanced | Up | [5] |

| Parkin Expression | DSS-induced Mice | 100 mg/kg/day | Downregulated | Significantly enhanced | Up | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a framework for study replication and design.

DSS-Induced Colitis in Mice

This is the most common model used to evaluate this compound's efficacy in IBD.

-

Animals: Male BALB/c or C57BL/6 mice, typically 6-8 weeks old, are used. Animals are acclimatized for at least one week prior to the experiment.[1][5]

-

Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; MW: 36,000–50,000) in sterile drinking water for 7 consecutive days.[1] The DSS solution is provided ad libitum and replaced every 2 days.

-

Treatment Protocol: this compound is dissolved in a vehicle (e.g., 0.5% sodium carboxymethyl cellulose). Mice are administered this compound orally via gavage at doses of 40, 50, or 100 mg/kg body weight once daily, concurrently with DSS administration for 7 days.[1][5] A positive control group is often treated with Sulfasalazine (SASP, e.g., 200 mg/kg).[1]

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Calculated daily by scoring weight loss, stool consistency, and rectal bleeding on a scale of 0-4 for each parameter. The combined score is divided by 3.

-

Macroscopic Evaluation: At the end of the experiment (Day 8), mice are euthanized. The entire colon is excised from the cecum to the anus, and its length is measured.

-

Histological Analysis: A distal segment of the colon is fixed in 4% paraformaldehyde, embedded in paraffin, sectioned (e.g., 5 µm), and stained with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and crypt architecture loss.

-

-

Biochemical Analysis:

-

Myeloperoxidase (MPO) Assay: Colon tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured using a commercial assay kit.

-

Cytokine Measurement (ELISA): Colon tissue homogenates are used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Gut Microbiota Analysis (16S rRNA Gene Sequencing)

-

Sample Collection: Fresh fecal samples are collected from mice at the end of the treatment period and immediately stored at -80°C.

-

DNA Extraction: Total microbial genomic DNA is extracted from fecal samples using a commercially available DNA isolation kit (e.g., QIAamp Fast DNA Stool Mini Kit) following the manufacturer's protocol.

-

PCR Amplification: The V3-V4 hypervariable regions of the bacterial 16S rRNA gene are amplified using specific primers, often 338F (5'-ACTCCTACGGGAGGCAGCAG-3') and 806R (5'-GGACTACHVGGGTWTCTAAT-3'), which include overhang adapters for compatibility with sequencing platforms.[9][10]

-

Library Preparation and Sequencing: The PCR products are purified, indexed, and pooled. The final library is sequenced on an Illumina sequencing platform (e.g., MiSeq) to generate paired-end reads.[9][10]

-

Bioinformatic Analysis: Raw sequencing data is processed to filter low-quality reads. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Taxonomic assignment is performed against a reference database (e.g., SILVA or Greengenes). Alpha and beta diversity analyses are conducted to assess microbial community structure and differences between groups.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Colon tissues or cultured cells are lysed using RIPA buffer containing a protease and phosphatase inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) per sample are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred onto a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., rabbit anti-ZO-1, rabbit anti-NLRP3, rabbit anti-PINK1) at appropriate dilutions (e.g., 1:1000). A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software (e.g., ImageJ).

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental processes involved in this compound's mechanism of action.

Caption: Multi-target mechanism of this compound in digestive disorders.

Caption: Inhibition of the NF-κB and NLRP3 inflammasome pathways by this compound.

Caption: this compound promotes PINK1/Parkin-mediated mitophagy to inhibit inflammation.

Caption: General experimental workflow for a DSS-induced colitis study.

Gaps in Research: Crohn's Disease and Irritable Bowel Syndrome (IBS)

Despite the robust evidence for this compound's efficacy in models of ulcerative colitis and initial findings in H. pylori-induced gastritis, there is a notable lack of research on its mechanism of action in other significant digestive disorders. Extensive literature searches did not yield specific preclinical or clinical studies evaluating the therapeutic effects or underlying mechanisms of this compound in Crohn's disease or Irritable Bowel Syndrome (IBS). While some mechanisms identified in UC models—such as barrier restoration and anti-inflammatory effects—are theoretically relevant to Crohn's disease and certain subsets of IBS, dedicated research is required to validate these hypotheses.

Conclusion and Future Directions

This compound is a promising natural compound that mitigates digestive system disorders, particularly ulcerative colitis, through a synergistic combination of mechanisms. It restores intestinal barrier integrity, beneficially modulates the gut microbiota, and suppresses key inflammatory pathways like NF-κB and the NLRP3 inflammasome, partly through the promotion of mitophagy. The quantitative data from preclinical models consistently demonstrate its potent anti-inflammatory and tissue-protective effects.

For drug development professionals and researchers, this compound represents a compelling lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Addressing this compound's relatively low bioavailability through novel drug delivery systems or structural modifications to enhance its clinical applicability.

-

Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials for ulcerative colitis.

-

Exploring Other Disorders: Initiating studies to investigate the potential efficacy of this compound in Crohn's disease and IBS, given the shared pathophysiological elements with UC.

-

Metabolite Activity: Investigating the bioactivity of this compound metabolites, as some, like 8-Oxythis compound, may possess superior therapeutic effects.

This technical guide consolidates the current understanding of this compound's action in the digestive system, providing a solid foundation for continued research and development of this multi-target therapeutic agent.

References

- 1. This compound ameliorated murine colitis by suppressing tryptophan metabolism and regulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Mahonia bealei attenuates gut tumorigenesis in ApcMin/+ mice via inhibition of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 5. This compound attenuated dextran sulfate sodium (DSS)-induced colitis via promoting mitophagy-mediated NLRP3 inflammasome inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. This compound alleviates inflammation and modulates ferroptosis against dextran sulfate sodium (DSS)-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits expression fat mass and obesity associated protein (FTO) and exhibits a curative effect in dextran sulfate sodium (DSS)-induced experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Library preparation protocol to sequence V3-V4 region of 16S rRNA to run in Illumina MiSeq platform [protocols.io]

- 10. support.illumina.com [support.illumina.com]

The Therapeutic Potential of Palmatine in Neurological Diseases: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmatine, a protoberberine alkaloid found in several medicinal plants, has emerged as a promising therapeutic agent for a spectrum of neurological disorders. This technical guide synthesizes the current preclinical evidence for its efficacy in Alzheimer's disease, Parkinson's disease, cerebral ischemia, and depression. We delve into the multi-target mechanisms of this compound, which include potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This document provides a comprehensive overview of the key signaling pathways modulated by this compound, detailed experimental protocols from seminal studies, and a quantitative summary of its neuroprotective effects to facilitate further research and drug development.

Introduction

Neurological diseases represent a growing global health burden, with limited effective treatments for many conditions. Natural compounds are a valuable source of novel therapeutic leads. This compound, an isoquinoline (B145761) alkaloid, has a long history in traditional medicine and is now gaining significant attention for its neuroprotective activities.[1][2] Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for central nervous system disorders.[2] This review aims to provide a detailed technical overview of the therapeutic potential of this compound in neurological diseases, focusing on its mechanisms of action, experimental validation, and future directions.

Mechanisms of Action in Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways and cellular processes. Its multifaceted mechanism of action contributes to its efficacy across different neurological disease models.

Anti-inflammatory Effects

Neuroinflammation is a common pathological feature of many neurological diseases. This compound has been shown to suppress neuroinflammatory responses by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[3][4]

-

Inhibition of NF-κB Signaling: this compound can suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By preventing the nuclear translocation of NF-κB, this compound downregulates the expression of downstream inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][5]

-

Modulation of Microglial Polarization: this compound can promote the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[4][6] This shift helps to resolve inflammation and promote tissue repair.

-

NLRP3 Inflammasome Inhibition: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the inflammatory response.[2][7]

Antioxidant Properties

Oxidative stress is a major contributor to neuronal damage in neurological disorders. This compound exhibits potent antioxidant effects by enhancing the endogenous antioxidant defense systems.

-

Activation of the Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][8] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of various antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[8][9]

-

Scavenging of Reactive Oxygen Species (ROS): this compound can directly scavenge free radicals and reduce the levels of reactive oxygen species (ROS) in the brain.[10][11]

Anti-apoptotic Activity

Neuronal apoptosis, or programmed cell death, is a hallmark of neurodegenerative diseases. This compound protects neurons from apoptosis through various mechanisms.

-

Modulation of Bcl-2 Family Proteins: this compound can regulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[8][9]

-

Inhibition of Caspase Activity: this compound can inhibit the activation of caspases, a family of proteases that execute the apoptotic program.

Other Neuroprotective Mechanisms

-

AMPK/mTOR Pathway Modulation: this compound can activate the AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2] This pathway is involved in regulating autophagy, a cellular process that removes damaged organelles and protein aggregates.

-

Mitophagy Induction: this compound has been identified as an inducer of mitophagy, the selective removal of damaged mitochondria.[12][13] This process is crucial for maintaining mitochondrial homeostasis and function.

-

Acetylcholinesterase Inhibition: this compound has been shown to inhibit acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[2][14] This action may contribute to its cognitive-enhancing effects in models of Alzheimer's disease.

Therapeutic Potential in Specific Neurological Diseases

Alzheimer's Disease

In preclinical models of Alzheimer's disease, this compound has demonstrated the ability to:

-

Reduce the deposition of amyloid-beta (Aβ) plaques and aggregation of tau protein.[1]

Parkinson's Disease

In animal models of Parkinson's disease, this compound has been shown to:

Cerebral Ischemia

In models of ischemic stroke, this compound has been found to:

-

Improve neurological scores.[1]

Depression

In preclinical models of depression, this compound has exhibited antidepressant-like effects by:

-

Inhibiting monoamine oxidase-A (MAO-A) activity.[9]

-

Reducing plasma corticosterone (B1669441) and nitrite (B80452) levels.[9]

-

Modulating microglial polarization.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound in various neurological disease models.

Table 1: this compound in Alzheimer's Disease Models

| Animal Model | This compound Dose | Administration Route | Duration | Key Findings | Reference |

| Aβ25-35-induced AD mice | 50 and 100 mg/kg | Oral | - | Improved learning and memory, reduced inflammatory cytokines and oxidative stress markers. | [2] |

| Aβ1-40-induced SD rat | - | - | - | Upregulated AMPK, Beclin-1, and LC3 expression; suppressed mTOR and P62 levels. | [2] |

| Aβ-transgenic C. elegans | 0.1 and 0.2 mM | In culture medium | - | Delayed paralysis and reduced ROS levels. | [10] |

| PS2APP mouse model | 10 mg/kg | Intranasal | 4 weeks | Improved cognitive function and restored mitochondrial function. | [12] |

Table 2: this compound in Parkinson's Disease Models

| Animal Model | This compound Dose | Administration Route | Duration | Key Findings | Reference |

| MPTP-induced PD mice | 50, 100, 200 mg/kg | Oral gavage | 7 days | Improved motor deficits and reduced dopaminergic neuron loss. | [14] |

| MPTP-induced PD mice | - | - | - | Promoted mitophagy and inhibited NLRP3 inflammasome-mediated pro-inflammatory response. | [7] |

Table 3: this compound in Cerebral Ischemia Models

| Animal Model | This compound Dose | Administration Route | Duration | Key Findings | Reference |

| MCAO mice | 50 and 100 mg/kg | Oral | - | Decreased infarct volume, neurological scores, and brain water content. | [1] |

| pMCAO mice | 0.2, 2, and 20 mg/kg/day | Oral | 3 days | Reduced infarct size, neurological deficits, and memory deficits. | [3] |

Table 4: this compound in Depression Models

| Animal Model | This compound Dose | Administration Route | Duration | Key Findings | Reference |

| Chronic unpredictable mild stress in mice | 0.25, 0.5, 1 mg/kg | Intraperitoneal | 21 days | Decreased immobility time in forced swim and tail suspension tests. | [9] |

| LPS-induced depressive-like behavior in mice | - | Intragastric | 1 week | Attenuated depressive-like behavior by modulating microglia polarization. | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

Animal Models

-

Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Ischemia:

-

Anesthetize C57BL/6J mice (9-10 weeks old).

-

Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert a silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 1-2 hours), withdraw the filament to allow for reperfusion.

-

-

MPTP-Induced Model of Parkinson's Disease:

-

Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice (e.g., 30 mg/kg, intraperitoneally) daily for a specified period (e.g., 7 consecutive days) to induce dopaminergic neurodegeneration.[2][5]

-

Administer this compound or vehicle control concurrently or after the MPTP challenge.

-

-

Aβ-Induced Model of Alzheimer's Disease:

-

Anesthetize mice and place them in a stereotaxic frame.

-

Inject amyloid-beta (Aβ) oligomers (e.g., Aβ25-35) intracerebroventricularly to induce Alzheimer's-like pathology.[9]

-

Administer this compound or vehicle control for a specified duration following the Aβ injection.

-

Behavioral Tests

-

Morris Water Maze (for spatial learning and memory):

Biochemical Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines:

-

Western Blot Analysis for Protein Expression:

-

Extract proteins from brain tissue or cells and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax).

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.[10][15]

-

-

Antioxidant Enzyme Assays:

Histological Staining

-

Nissl Staining for Neuronal Viability:

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Caption: this compound's multi-target neuroprotective mechanisms.

Experimental Workflow

References

- 1. Memory-Enhancing Activity of this compound in Mice Using Elevated Plus Maze and Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Motor Deficits and Dopaminergic Neuron Loss by Regulating NLRP3 Inflammasome through Mitophagy in Parkinson's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 4. Histological methods for CNS [pathologycenter.jp]

- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

- 7. Memory-enhancing activity of this compound in mice using elevated plus maze and morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. r.marmosetbrain.org [r.marmosetbrain.org]

- 9. This compound Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genes2cognition.org [genes2cognition.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iomcworld.org [iomcworld.org]

- 22. Association of antioxidant markers (SOD, GSH, NO, Catalase) with ischemic stroke severity and recovery outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Arsenal: A Technical Guide to the Anticancer and Anti-metastatic Activities of Palmatine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine, a protoberberine alkaloid found in several medicinal plants, has garnered significant attention in oncological research for its potential as a multi-targeted therapeutic agent. This technical guide provides a comprehensive overview of the anticancer and anti-metastatic properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing in-depth experimental protocols to facilitate further investigation and drug development endeavors.

Anticancer Activity of this compound

This compound exerts its anticancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and direct cytotoxicity against tumor cells.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. This programmed cell death is a critical mechanism for eliminating malignant cells. Studies have demonstrated that this compound treatment leads to an increase in the population of apoptotic cells, as evidenced by Annexin V/PI staining. For instance, in OVCAR-4 ovarian cancer cells, treatment with 10 µM and 20 µM of this compound for 48 hours significantly increased the percentage of apoptotic cells[1][2]. The pro-apoptotic effects are often mediated by the regulation of key signaling pathways and proteins involved in apoptosis.

Cell Cycle Arrest

A key feature of cancer is uncontrolled cell proliferation. This compound has been observed to interfere with this process by causing cell cycle arrest, thereby inhibiting the growth of cancer cells. Research indicates that this compound can induce G2/M phase arrest in colon cancer cells, a mechanism mediated by its targeting of Aurora Kinase A (AURKA)[3]. This arrest prevents the cells from proceeding through mitosis, ultimately leading to a decrease in tumor cell proliferation.

Anti-metastatic Activity of this compound